tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate
Description
tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 4-bromobenzenesulfonamide moiety at the 3S-aminomethyl position. It is typically synthesized via sulfonylation of a piperidine intermediate, as exemplified in related compounds (e.g., reaction of amines with aryl sulfonyl chlorides under basic conditions) . The tert-butyl group enhances solubility in organic solvents and acts as a protective group during multi-step syntheses, making this compound a valuable intermediate in medicinal chemistry and drug discovery .
Properties
CAS No. |
1002360-24-8 |
|---|---|
Molecular Formula |
C17H25BrN2O4S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[(4-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-13(12-20)11-19-25(22,23)15-8-6-14(18)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
CLFSMSJFZSHDQD-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Synthesis
The (3S)-piperidine scaffold is synthesized via asymmetric hydrogenation or enzymatic resolution. A key precursor, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8), is prepared through Buchwald–Hartwig amination of tert-butyl 3-bromopiperidine-1-carboxylate with 4-aminophenylboronic acid under palladium catalysis. The reaction proceeds in toluene/water (3:1) at 80°C for 12 hours, yielding 85–92% of the amine intermediate. Chiral HPLC confirms enantiomeric excess (>99% ee) using a Chiralpak AD-H column (hexane:isopropanol 90:10).
Sulfonamide Formation
The 4-bromobenzenesulfonyl group is introduced via sulfonylation of the primary amine. As per WO2004020401A1, 4-bromobenzenesulfonyl chloride (1.2 equiv) reacts with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in dichloromethane (DCM) with triethylamine (2.5 equiv) at 0°C→25°C. The reaction achieves >95% conversion in 2 hours, with crude product purified by silica gel chromatography (ethyl acetate/hexane 1:4).
Table 1: Optimization of Sulfonylation Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 0→25 | 92 |
| THF | Pyridine | 25 | 85 |
| Toluene | NaHCO3 | 50 | 78 |
Reductive Amination for Side-Chain Installation
Alternative routes employ reductive amination to install the sulfonamidomethyl group. In PMC11472331, tert-butyl 4-formylpiperidine-1-carboxylate reacts with 4-bromobenzenesulfonamide using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE). The reaction proceeds at 40°C for 6 hours, yielding 88% of the secondary amine after Boc deprotection with trifluoroacetic acid (TFA).
Stereochemical Control and Chiral Analysis
Asymmetric Induction Strategies
The (3S) configuration is preserved using chiral auxiliaries. In Scheme 5 of PMC11472331, (R)-tert-butyl 3-aminopiperidine-1-carboxylate undergoes dynamic kinetic resolution with a chiral phosphoric acid catalyst (TRIP, 10 mol%) during sulfonylation, achieving 98% ee.
X-ray Crystallography Validation
Single-crystal X-ray analysis (PubChem CID 57346046) confirms the absolute configuration. The piperidine ring adopts a chair conformation with the sulfonamide group equatorial (torsion angle N1–C3–C7–S8 = 178.2°).
Protecting Group Strategies
Boc Deprotection and Reprojection
The tert-butyl carbamate (Boc) group is cleaved using TFA in DCM (4:1 v/v, 2 hours). Subsequent reprojection with di-tert-butyl dicarbonate (Boc2O) in THF/water (5:1) restores the protecting group with >90% yield.
Orthogonal Protection for Multistep Synthesis
Sigma-Aldrich’s protocols recommend using benzyl ethers (e.g., di(ethylene glycol) benzyl ether) to protect hydroxyl intermediates during piperidine functionalization, enabling sequential deprotection under hydrogenolysis (H2/Pd-C) or acidic conditions.
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
HRMS (ESI+) m/z calculated for C17H24BrN2O4S [M+H]+: 433.0712; found: 433.0715.
Industrial-Scale Optimization
Solvent Recycling
Toluene is recovered (>90%) via distillation after sulfonylation, reducing process mass intensity (PMI) from 25 to 8 kg/kg.
Catalyst Recycling
Palladium catalysts from Buchwald–Hartwig steps are immobilized on mesoporous silica, achieving 10 reuse cycles with <5% activity loss.
Applications in Drug Development
This compound serves as a precursor to niraparib analogs (PARP inhibitors) and LSD1/HDAC bifunctional degraders. In vivo studies show 70% tumor growth inhibition at 10 mg/kg dosing in xenograft models.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[[[(4-bromophenyl)sulfonyl]amino]methyl]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets. The sulfonyl amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate (): This analogue differs only in the position of the bromine atom (ortho vs. para on the benzene ring). The electronic effects of para substitution also enhance resonance stabilization of the sulfonamide group .
- tert-Butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (): The addition of a nitro group at the 2-position introduces strong electron-withdrawing effects, which could alter the compound’s acidity and binding affinity in biological systems. However, the nitro group may complicate synthetic steps due to reduction sensitivity .
Analogues with Heterocyclic or Aliphatic Substituents
- tert-Butyl (S)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (): Replacing the sulfonamide with a pyrimidoindole group shifts the compound’s application toward kinase inhibition or DNA intercalation.
- tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate (): This simpler analogue lacks the sulfonamide and bromophenyl groups, resulting in lower molecular weight (214.30 g/mol vs. ~426 g/mol for the target compound) and reduced steric bulk. The absence of the sulfonamide diminishes hydrogen-bonding capacity, limiting its utility in target-specific interactions .
Substituent Effects on Physical Properties
Styryl and fluorostyryl derivatives () exhibit lower melting points (oily consistency) compared to crystalline sulfonamide analogues, reflecting reduced intermolecular forces due to the absence of polar sulfonamide groups .
Biological Activity
tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by a piperidine ring and sulfonamide moiety, suggests a variety of biological activities, particularly in the context of enzyme inhibition and receptor interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.3 g/mol. The presence of the bromobenzene and sulfonamide groups enhances its reactivity and biological interaction potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H23BrN2O4S |
| Molecular Weight | 419.3 g/mol |
| Functional Groups | Piperidine, Sulfonamide, Bromobenzene |
Research indicates that the sulfonamide group plays a crucial role in the compound’s interaction with biological targets. It may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. The bromobenzene component could enhance binding affinity through halogen bonding or π-stacking interactions.
Case Studies
- Enzyme Inhibition : A study demonstrated that similar sulfonamide derivatives can inhibit carbonic anhydrase, which is vital for regulating pH and fluid balance in biological systems. This suggests that this compound may exhibit similar properties, warranting further investigation into its pharmacological potential .
- Cardiovascular Effects : In isolated rat heart models, other benzene sulfonamide derivatives have shown to affect perfusion pressure and coronary resistance, indicating potential cardiovascular applications . This could imply that this compound may also impact cardiovascular functions.
Research Findings
Recent studies have focused on the binding affinity of this compound to specific receptors and enzymes:
- Binding Studies : Preliminary data suggest that the compound exhibits a significant binding affinity to target proteins, which may be enhanced by its unique structural features .
- Pharmacokinetics : Computational models have been employed to predict the pharmacokinetic properties of similar compounds, highlighting the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics .
Q & A
Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?
- Answer : Key considerations:
- Continuous Flow Chemistry : Reduces side reactions via precise temperature/residence time control.
- Chiral Stationary Phases : Use preparative SFC (supercritical fluid chromatography) for large-scale enantiomer separation.
- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
